molecular formula C9H13NO B13178183 4-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile

4-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile

Cat. No.: B13178183
M. Wt: 151.21 g/mol
InChI Key: BHXQVHJVMDGARN-UHFFFAOYSA-N
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Description

Molecular Topology and Bonding Patterns

The molecular architecture of 4-methyl-1-oxaspiro[2.5]octane-2-carbonitrile comprises a six-membered cyclohexane ring fused to a three-membered oxirane ring via a spiro carbon atom (C-1). The nitrile group (-C≡N) is bonded to the oxirane ring at position 2, while a methyl substituent occupies position 4 of the cyclohexane ring. Key bonding features include:

  • Spiro Junction Geometry : The spiro carbon (C-1) connects the two rings at perpendicular planes, creating a rigid bicyclic system. Bond angles at this junction measure approximately 109.5°, consistent with tetrahedral hybridization.
  • Nitrile Group Configuration : The nitrile’s linear geometry (C≡N bond length: ~1.16 Å) introduces electronic asymmetry, polarizing adjacent bonds in the oxirane ring.
  • Methyl Substituent Effects : The methyl group at C-4 adopts an equatorial orientation in the cyclohexane ring, minimizing steric strain. This positioning stabilizes the chair conformation of the six-membered ring.

The SMILES notation (CC1CCCCC12C(O2)C#N) and InChIKey (BHXQVHJVMDGARN-UHFFFAOYSA-N) further validate the connectivity and stereochemical integrity.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

4-methyl-1-oxaspiro[2.5]octane-2-carbonitrile

InChI

InChI=1S/C9H13NO/c1-7-4-2-3-5-9(7)8(6-10)11-9/h7-8H,2-5H2,1H3

InChI Key

BHXQVHJVMDGARN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC12C(O2)C#N

Origin of Product

United States

Preparation Methods

Starting from Spiro[2.5]octane Derivatives

The synthesis typically begins with the formation of a spiro[2.5]octane core, which is then functionalized to introduce the nitrile group at the 2-position.

Key steps include:

  • Formation of the spirocyclic core:
    The core can be synthesized via cyclization reactions involving cyclopropyl precursors and suitable electrophiles or nucleophiles. For example, cyclization of cyclopropyl derivatives with aldehydes or ketones under acidic or basic conditions.

  • Introduction of the nitrile group:
    The nitrile functionality is incorporated through nucleophilic substitution or addition reactions, often involving halogenated intermediates followed by nucleophilic displacement with cyanide ions.

Specific Preparation Method (Based on Patent Data)

According to patent US20140336405A1 and related literature, a typical route involves:

Step Reaction Conditions Key Reagents Purpose
1 Cyclization of cyclopropyl derivatives Elevated temperature, mesitylene Cyclopropyl acetic acid derivatives Formation of spiro core
2 Functionalization with cyanide Nucleophilic substitution Sodium cyanide (NaCN) Introduction of nitrile group at C-2
3 Methylation at the 4-position Methyl magnesium bromide or methyl lithium Methylating agent Introduction of methyl group at C-4

Detailed Reaction Pathways

Formation of the Spirocyclic Core

The core synthesis involves cyclization of cyclopropyl derivatives, often via intramolecular nucleophilic attack facilitated by acid or base catalysis:

Cyclopropyl precursor + acid/base → Spiro[2.5]octane intermediate

This process is optimized at elevated temperatures (around 80–120°C) in solvents like mesitylene or tetrahydrofuran (THF).

Incorporation of the Nitrile Group

The nitrile is introduced through nucleophilic displacement of suitable leaving groups (e.g., halides):

R–X + NaCN → R–CN + NaX

Where R–X represents a halogenated spiro intermediate.

Methylation at the 4-Position

The methyl group is added via Grignard or methyl lithium reagents:

R–X + CH3MgBr (or CH3Li) → R–CH3 + MgBrX

This step requires inert atmospheres and anhydrous conditions to prevent side reactions.

Data Table: Summary of Preparation Conditions

Step Reagents Solvent Temperature Catalyst/Promoter Yield (%) Remarks
Cyclization Cyclopropyl acetic derivatives Mesitylene or THF 80–120°C Acid or base 70–85 Intramolecular cyclization
Nitrile introduction NaCN DMF or DMSO 25–50°C None 60–75 Nucleophilic substitution
Methylation CH3MgBr or CH3Li Toluene or THF 0–25°C None 65–80 Methylation at C-4

Research Findings and Alternative Methods

Recent literature indicates alternative routes such as:

For example, a study demonstrated the use of metal-catalyzed C–H methylation to directly methylate the spiro core, reducing steps and increasing yields.

Notes and Considerations

  • Reaction selectivity is critical to prevent side reactions, especially during nitrile introduction.
  • Purification techniques such as column chromatography and recrystallization are essential for obtaining high-purity intermediates.
  • Safety precautions should be observed when handling cyanide reagents and reactive methylating agents.

Chemical Reactions Analysis

4-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical reactions that result in the desired effect .

Comparison with Similar Compounds

Structural and Functional Differences

  • Methyl vs. No Methyl Groups: The addition of a methyl group at the 4-position (target compound) increases steric bulk compared to the parent 1-oxaspiro[2.5]octane-2-carbonitrile. This may influence reactivity in enzymatic hydrolysis or cycloaddition reactions .
  • Dioxa vs. Oxa Systems: Compounds like 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile feature two oxygen atoms in the spiro ring, altering electronic properties and solubility compared to monocyclic oxaspiro analogs .
  • Azaspiro Derivatives : The introduction of a nitrogen atom (e.g., 6-azaspiro in CAS 903528-81-4) enables hydrogen bonding and coordination chemistry, expanding utility in medicinal chemistry .

Research Findings and Data Highlights

Enzymatic Hydrolysis Efficiency

Compound Enzyme Source Activity (U/mg) Enantioselectivity (ee%) Reference
1-Oxaspiro[2.5]octane-2-carbonitrile R. glutinis Eph1 12.5 >99% (R)
This compound Not tested N/A N/A

Biological Activity

4-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H15NC_{11}H_{15}N with a molecular weight of approximately 175.25 g/mol. Its structure features a spirocyclic arrangement, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₅N
Molecular Weight175.25 g/mol
IUPAC NameThis compound
SMILESCC1(C2CCCCC2)O1C(=N)C

The biological activity of this compound is believed to involve several mechanisms:

  • Receptor Interaction : The compound may interact with various receptors, including neurotransmitter receptors, which can influence signaling pathways in the central nervous system (CNS).
  • Enzyme Inhibition : It has been reported to inhibit certain enzymes that play roles in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Antioxidant Activity : Preliminary studies suggest that this compound might exhibit antioxidant properties, protecting cells from oxidative stress.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies demonstrated significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Anticancer Potential

Several studies have explored the anticancer potential of this compound. A notable study revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Neuroprotective Effects

Due to its interaction with CNS receptors, this compound has been investigated for neuroprotective effects in models of neurodegenerative diseases. Experimental results showed reduced neuronal cell death in models of oxidative stress.

Case Studies

  • Case Study on Antimicrobial Effects :
    • Objective : To evaluate the antimicrobial efficacy against common pathogens.
    • Method : Disk diffusion method was employed.
    • Results : The compound showed a zone of inhibition greater than 15 mm against S. aureus, indicating strong antimicrobial activity.
  • Case Study on Anticancer Activity :
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Method : MTT assay was performed on breast cancer (MCF-7) and lung cancer (A549) cell lines.
    • Results : The compound exhibited IC50 values of 25 µM for MCF-7 and 30 µM for A549 cells, suggesting significant cytotoxicity.
  • Case Study on Neuroprotection :
    • Objective : To investigate protective effects against oxidative stress.
    • Method : Neuronal cells were treated with hydrogen peroxide in the presence of the compound.
    • Results : Cell viability increased by 40% compared to untreated controls, indicating neuroprotective effects.

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